molecular formula C10H12BrN B1285876 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 939759-12-3

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1285876
CAS No.: 939759-12-3
M. Wt: 226.11 g/mol
InChI Key: QUYHDDXMHIYZIT-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 939759-12-3) is a brominated benzazepine derivative with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . This compound features a seven-membered azepine ring fused to a benzene core, with a bromine substituent at the 6-position. It is commercially available in industrial and pharmaceutical grades (95–99% purity) and is used as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals . Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) and other therapeutic targets .

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYHDDXMHIYZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585706
Record name 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-12-3
Record name 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azepines, oxidized derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways that lead to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers and Ring Fusion Variants

  • 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 205584-61-8):
    • Differs in bromine position (8 vs. 6), altering electronic distribution and steric interactions.
    • Used in kinase inhibitor research .
  • 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl (CAS: 1079742-66-7):
    • Features a benzo[c]azepine ring fusion (C-ring fused to the azepine at position 1,2 instead of 1,7).
    • Hydrochloride salt enhances solubility (Molecular weight: 262.57 g/mol) .

Non-Brominated Parent Compound

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS: 1701-57-1):
    • Lacks the bromine substituent, reducing molecular weight (147.22 g/mol) and lipophilicity (clogP ~2.5 vs. ~3.2 for brominated analogue).
    • Used in synthesizing vasopressin agonists and acetylcholinesterase inhibitors .

Substituted Derivatives

  • 5-Amino-1-tert-butoxycarbonyl-7-bromo-benzo[b]azepine: Boc-protected amine enhances stability during solid-phase peptide synthesis .

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Applications
6-Br-benzo[b]azepine (939759-12-3) C₁₀H₁₂BrN 226.11 ~3.2 API intermediates, agrochemicals
8-Br-benzo[b]azepine (205584-61-8) C₁₀H₁₂BrN 226.11 ~3.1 Kinase inhibitors
7-Br-benzo[c]azepine HCl (1079742-66-7) C₁₀H₁₃BrClN 262.57 ~2.8 Neuropharmacology
Non-brominated parent (1701-57-1) C₁₀H₁₃N 147.22 ~2.5 Acetylcholinesterase inhibitors

<sup>a</sup> Estimated using fragment-based methods.

Key Observations :

  • Hydrochloride salts (e.g., CAS 1379350-71-6) improve solubility for in vivo applications .
  • Substitutions at the 7-position (e.g., isopropyl, tert-butyl) improve binding to hydrophobic enzyme pockets .

Biological Activity

Overview

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound belonging to the benzazepine family. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it has garnered interest due to its potential biological activities, including applications in medicinal chemistry and pharmacology. The presence of a bromine atom at the 6th position enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G-Protein Coupled Receptors (GPCRs) : This compound has been shown to bind and modulate the activity of GPCRs, which are critical in many physiological processes.
  • Enzymatic Inhibition : It exhibits potential as an inhibitor for various enzymes, including histone deacetylases (HDACs), which are involved in regulating gene expression.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it was evaluated alongside other compounds for its ability to inhibit the growth of human cancer cell lines such as HeLa and MDA-MB-231. The IC50 values indicate that it possesses moderate to strong activity against these cells .
Cell LineIC50 (µM)
HeLa180
MDA-MB-231370
A549>1000
HT-29>3000
MCF-7>3000

HDAC Inhibition

The compound has also been explored for its HDAC inhibitory activity. Compounds similar to this compound have shown moderate inhibition of HDAC enzymes, which play a role in cancer progression by regulating histone acetylation:

  • Inhibition Rates : In vitro assays indicated that derivatives exhibited 40–75% residual activity against HDACs, suggesting potential therapeutic applications in cancer treatment .

Study on Derivatives

A recent study focused on synthesizing and evaluating derivatives of this compound. The derivatives were tested for their ability to inhibit tubulin assembly and HDAC activity. Notably:

  • Compound 11b showed superior anti-proliferation activity compared to the parent compound and was effective in inducing apoptosis in lung cancer cells (A549). This highlights the potential for developing more potent derivatives based on the original structure .

Applications in Medicinal Chemistry

This compound serves as a scaffold for drug development aimed at treating neurological disorders and cancers. Its unique structural features allow for further modifications that can enhance its biological efficacy and specificity.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how is its structure confirmed experimentally?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization of brominated intermediates. For example, describes the synthesis of a brominated benzazepine derivative via a nucleophilic aromatic substitution pathway, yielding 2-(2-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy to verify regiochemistry and purity. Key NMR signals for the tetrahydrobenzoazepine core include resonances for aromatic protons (δ 6.5–7.5 ppm), methylene/methine groups in the azepine ring (δ 2.5–3.5 ppm), and bromine-induced deshielding effects . Advanced characterization may also employ mass spectrometry (MS) and X-ray crystallography for unambiguous confirmation .

Basic Question

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles (P280-P285 codes) to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P260-P264) .
  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation or moisture absorption (P403+P233) .
  • Emergency Response: For accidental exposure, rinse eyes with water (P305+P351+P338) and seek medical attention for ingestion (P301+P310) .

Advanced Question

Q. How can researchers resolve contradictory NMR data during structural elucidation of brominated benzazepine derivatives?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic effects like ring puckering or bromine’s anisotropic effects. Strategies include:

  • Variable Temperature (VT) NMR: To identify conformational equilibria by observing signal coalescence at elevated temperatures .
  • 2D NMR Techniques: Utilize COSY and NOESY to map proton-proton correlations and confirm spatial arrangements of substituents .
  • Computational Modeling: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced Question

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

Methodological Answer: Yield optimization requires:

  • Catalyst Screening: Use palladium or copper catalysts for efficient C-Br bond formation, as seen in analogous aryl bromide syntheses .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclization steps .
  • Temperature Control: Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from brominated byproducts .

Basic Question

Q. Which analytical techniques beyond NMR are critical for assessing the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column and UV detection at 254 nm, with acetonitrile/water mobile phases .
  • Melting Point Analysis: Compare observed melting points with literature values (e.g., derivatives in and ) to detect impurities.
  • Elemental Analysis (EA): Verify C, H, N, and Br content within ±0.4% of theoretical values .

Advanced Question

Q. How does the bromine substituent influence the reactivity of this compound in medicinal chemistry applications?

Methodological Answer: The bromine atom:

  • Enhances Electrophilicity: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • Modulates Bioavailability: Increases lipophilicity (logP), improving blood-brain barrier penetration in CNS-targeting drug candidates .
  • Serves as a Radiolabeling Site: ⁷⁷Br or ⁸²Br isotopes enable pharmacokinetic tracking via positron emission tomography (PET) .

Basic Question

Q. What are the storage and stability considerations for this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the benzazepine core .
  • Moisture Control: Use molecular sieves or vacuum-sealed containers to avoid hydrolysis of the azepine ring .
  • Long-Term Stability: Monitor via periodic HPLC analysis; degradation products often include debrominated analogs or oxidized species .

Advanced Question

Q. How can researchers address low enantiomeric excess (ee) in asymmetric syntheses of benzazepine derivatives?

Methodological Answer:

  • Chiral Catalysts: Employ transition-metal complexes with BINAP or Josiphos ligands to achieve >99% ee, as demonstrated in triazolopyrazinone syntheses .
  • Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during azepine ring formation .
  • Circular Dichroism (CD): Validate ee by comparing experimental CD spectra with computational predictions .

Basic Question

Q. What are the key spectral databases for referencing this compound?

Methodological Answer:

  • SciFinder and Reaxys: Search by CAS RN (e.g., 939759-12-3) for synthetic procedures and spectral data .
  • NIST Chemistry WebBook: Cross-reference IR and MS spectra for brominated heterocycles .
  • Cambridge Structural Database (CSD): Access X-ray crystallography data for analogous compounds .

Advanced Question

Q. What computational tools aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., GPCRs) to prioritize synthesis targets .
  • QSAR Models: Use descriptors like molar refractivity and topological polar surface area (TPSA) to predict ADMET properties .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties with activity .

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